molecular formula C10H16ClFN2O3S B2680098 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856045-00-5

5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2680098
CAS No.: 1856045-00-5
M. Wt: 298.76
InChI Key: JRFQJNBLFHSQND-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the sec-butoxymethyl group: This step involves the alkylation of the pyrazole ring with sec-butyl bromide in the presence of a base such as potassium carbonate.

    Sulfonylation: The final step involves the reaction of the pyrazole derivative with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Aqueous acidic or basic conditions.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonate Thioesters: Formed by reaction with thiols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its ability to interact with biological targets.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride would depend on its specific biological target. Generally, sulfonyl chlorides can act as electrophiles, reacting with nucleophilic sites in proteins or other biomolecules, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(sec-butoxymethyl)-1-(2-chloroethyl)-1H-pyrazole-4-sulfonyl chloride
  • 5-(sec-butoxymethyl)-1-(2-bromoethyl)-1H-pyrazole-4-sulfonyl chloride
  • 5-(sec-butoxymethyl)-1-(2-iodoethyl)-1H-pyrazole-4-sulfonyl chloride

Uniqueness

The presence of the 2-fluoroethyl group in 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride may confer unique properties, such as increased metabolic stability or altered biological activity, compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

5-(butan-2-yloxymethyl)-1-(2-fluoroethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClFN2O3S/c1-3-8(2)17-7-9-10(18(11,15)16)6-13-14(9)5-4-12/h6,8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFQJNBLFHSQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1CCF)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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